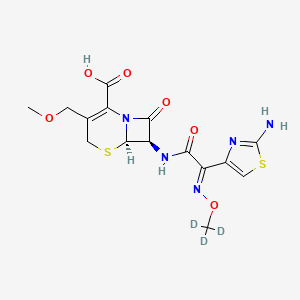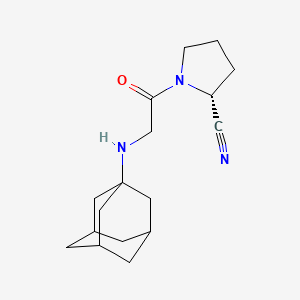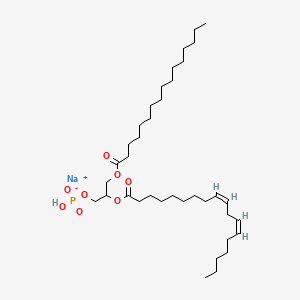
Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate: is a complex organic compound with a unique structure that includes both unsaturated and saturated fatty acid chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate typically involves the esterification of glycerol with palmitic acid and linoleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the ester and phosphate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can target the phosphate group, converting it to a phosphite or phosphonate.
Substitution: The ester and phosphate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Phosphites, phosphonates, and reduced ester derivatives.
Substitution: Various substituted esters and phosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Studied for its role in cell membrane structure and function due to its amphiphilic nature.
- Investigated for its potential as a drug delivery agent, facilitating the transport of therapeutic molecules across cell membranes.
Medicine:
- Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic applications in treating various diseases.
- Potential use in the formulation of lipid-based drug delivery systems.
Industry:
- Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
- Employed in the food industry as an additive to improve texture and stability of products.
Wirkmechanismus
The mechanism of action of Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport.
Molecular Targets and Pathways:
Cell Membranes: The compound targets lipid bilayers, altering their physical properties.
Signal Transduction Pathways: By modifying membrane fluidity, it can affect the function of membrane-bound receptors and enzymes.
Transport Mechanisms: Enhances the transport of molecules across cell membranes, potentially improving the efficacy of drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(stearoyloxy)propyl Hydrogen Phosphate
- Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(oleoyloxy)propyl Hydrogen Phosphate
Comparison:
- Sodium 2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl Hydrogen Phosphate is unique due to the presence of both palmitic acid and linoleic acid chains, which provide a balance of saturated and unsaturated fatty acids. This combination can influence the compound’s physical properties, such as melting point and solubility, as well as its biological activity.
- Similar compounds with different fatty acid chains may exhibit variations in their amphiphilic properties, affecting their integration into cell membranes and their overall biological activity.
Eigenschaften
Molekularformel |
C37H68NaO8P |
|---|---|
Molekulargewicht |
694.9 g/mol |
IUPAC-Name |
sodium;[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C37H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b13-11-,18-17-; |
InChI-Schlüssel |
IYNPOFCKGPJAFU-DAOOIZRISA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





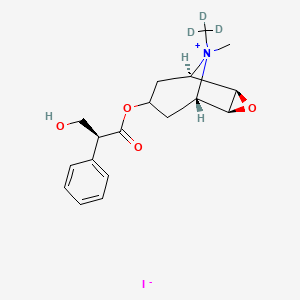
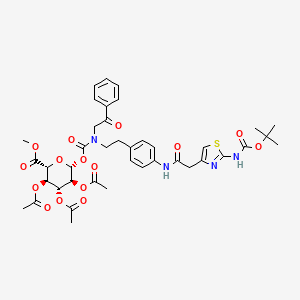

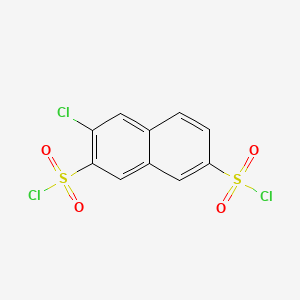
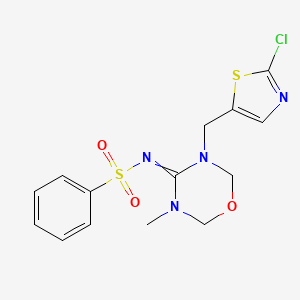
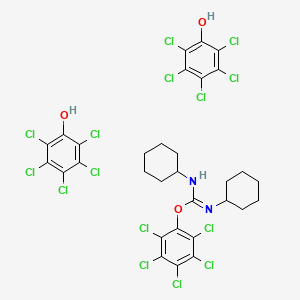
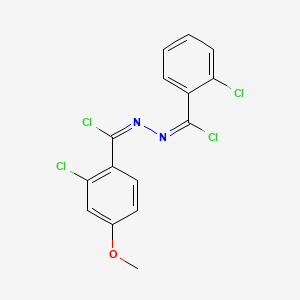
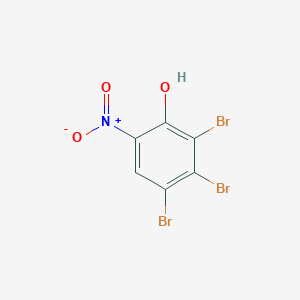
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
